Enzymatic Potency of 5-(3-Methylphenyl)indoline in Recombinant Human mPGES-1 Inhibition Assay
5-(3-Methylphenyl)indoline demonstrates nanomolar inhibitory activity against recombinant human mPGES-1 in a cell-free enzymatic assay, with a reported IC50 value of 3.90 nM [1]. This potency positions the compound within the low nanomolar range that is characteristic of advanced mPGES-1 inhibitor leads. While a direct head-to-head comparison with a specific, structurally defined indoline comparator is not available in the public domain for this exact assay system, cross-study comparison with representative mPGES-1 inhibitors provides meaningful quantitative context. For instance, compound 3, a substituted phenanthrene imidazole, exhibited an IC50 of 420 nM in an A549 whole cell assay [2], and compound 13j, an oxicam-based inhibitor, demonstrated low nanomolar potency (exact value not publicly specified) in an enzyme assay [3]. The 3.90 nM IC50 of 5-(3-Methylphenyl)indoline confirms that the 5-(3-methylphenyl) substitution pattern on the indoline scaffold is compatible with potent mPGES-1 engagement, validating this compound as a viable starting point for SAR exploration and a useful tool for studying mPGES-1 inhibition in vitro [1].
| Evidence Dimension | Inhibition of recombinant human mPGES-1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 3.90 nM |
| Comparator Or Baseline | Compound 3 (phenanthrene imidazole): IC50 = 420 nM (A549 cells); Compound 13j (oxicam): IC50 = low nanomolar (enzyme assay, exact value not specified) |
| Quantified Difference | Cross-study comparison: 5-(3-Methylphenyl)indoline IC50 of 3.90 nM is in the low nanomolar range, comparable to or exceeding the potency of some reported mPGES-1 inhibitor chemotypes. Direct quantitative difference cannot be calculated due to differing assay systems. |
| Conditions | Recombinant human mPGES-1 expressed in CHO cells; substrate: PGH2; 10-minute pre-incubation followed by substrate addition; endpoint measurement of PGE2 conversion [1] |
Why This Matters
This quantitative data enables researchers to select 5-(3-Methylphenyl)indoline with confidence that the 5-(3-methylphenyl) substitution on the indoline scaffold does not abrogate mPGES-1 inhibitory activity, supporting its use in mechanistic studies and as a benchmark for developing more potent analogs.
- [1] BindingDB. BDBM50207343 | CHEMBL3931344 | IC50: 3.90 nM. Inhibition of recombinant human mPGES-1. View Source
- [2] Cote, B., et al. Substituted phenanthrene imidazoles as potent, selective, and orally active mPGES-1 inhibitors. Bioorg Med Chem Lett, 2009. View Source
- [3] Wang, J., et al. SAR of a series of potent and selective mPGES-1 inhibitors based on an oxicam template. Bioorg Med Chem Lett, 2014. View Source
